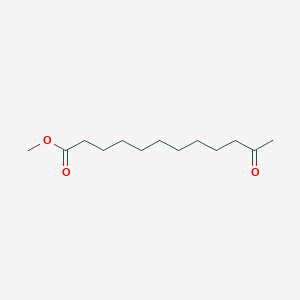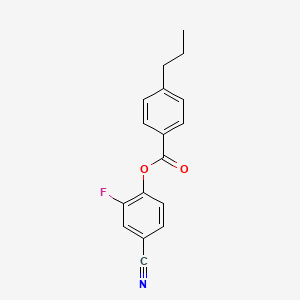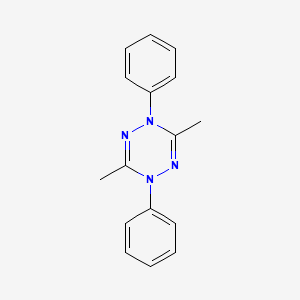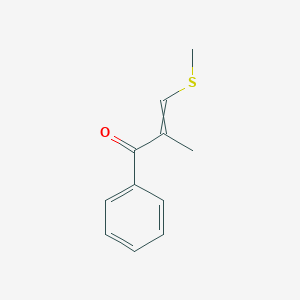![molecular formula C16H14HgO4 B14407811 Bis[4-(methoxycarbonyl)phenyl]mercury CAS No. 81248-46-6](/img/structure/B14407811.png)
Bis[4-(methoxycarbonyl)phenyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(methoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of two 4-(methoxycarbonyl)phenyl groups bonded to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 4-(methoxycarbonyl)phenylboronic acid with a mercury(II) salt, such as mercury(II) chloride. The reaction is carried out under mild conditions, often in the presence of a palladium catalyst, which facilitates the coupling of the boronic acid with the mercury salt. The reaction can be represented as follows:
2C8H7BO4+HgCl2→(C8H7CO2)2Hg+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(methoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and 4-(methoxycarbonyl)benzoic acid.
Reduction: Reduction reactions can convert the compound back to its constituent phenyl groups and elemental mercury.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Mercury(II) oxide and 4-(methoxycarbonyl)benzoic acid.
Reduction: Elemental mercury and 4-(methoxycarbonyl)phenyl groups.
Substitution: Various substituted phenylmercury compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[4-(methoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bis[4-(methoxycarbonyl)phenyl]mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[4-(carboxy)phenyl]mercury: Similar structure but with carboxy groups instead of methoxycarbonyl groups.
Bis[4-(hydroxy)phenyl]mercury: Contains hydroxy groups instead of methoxycarbonyl groups.
Bis[4-(methyl)phenyl]mercury: Contains methyl groups instead of methoxycarbonyl groups.
Uniqueness
Bis[4-(methoxycarbonyl)phenyl]mercury is unique due to the presence of methoxycarbonyl groups, which can influence its reactivity and interactions with other molecules. This compound’s specific functional groups make it suitable for particular applications in synthesis and research that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
81248-46-6 |
|---|---|
Molekularformel |
C16H14HgO4 |
Molekulargewicht |
470.87 g/mol |
IUPAC-Name |
bis(4-methoxycarbonylphenyl)mercury |
InChI |
InChI=1S/2C8H7O2.Hg/c2*1-10-8(9)7-5-3-2-4-6-7;/h2*3-6H,1H3; |
InChI-Schlüssel |
JJVOWLGRLSDPGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)













